molecular formula C7H6INO2 B1279740 3-Amino-4-iodobenzoic acid CAS No. 51411-81-5

3-Amino-4-iodobenzoic acid

Cat. No. B1279740
CAS RN: 51411-81-5
M. Wt: 263.03 g/mol
InChI Key: MLHDNXRHJMQUOY-UHFFFAOYSA-N
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Description

3-Amino-4-iodobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various aminobenzoic acid derivatives, which are structurally related to 3-amino-4-iodobenzoic acid. These compounds are important intermediates in organic chemistry and are used in the synthesis of dyes, medicines, and other materials .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives can be achieved through different methods. For instance, 3-aminobenzoic acid can be synthesized from benzoic acid using a nitration reaction followed by reduction reactions, including iron and palladium-catalyzed reductions . The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is performed via a Fischer esterification reaction, which is a straightforward process suitable for an introductory organic chemistry course .

Molecular Structure Analysis

The molecular structures of aminobenzoic acid derivatives have been studied extensively. For example, the crystal and molecular structures of various hydrogen-bonding 3D supramolecular salts from 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid have been characterized using IR, EA, and XRD analysis techniques . The crystal structures of adducts of 3-aminobenzoic acid with 3,5-dinitrobenzoic acid have also been determined, revealing extensive hydrogen-bonding networks .

Chemical Reactions Analysis

Aminobenzoic acids can participate in various chemical reactions due to their functional groups. The microhydration of the metastable N-protomer of 4-aminobenzoic acid has been studied, showing that the N-protomer can be kinetically trapped and that H/D exchange can occur without conversion to the more stable O-protomer . The cocrystallization of aminobenzoic acids with other organic acids leads to the formation of molecular salts with strong hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structure. The melting points of various molecular salts formed from aminobenzoic acids have been reported . The crystal structures of cocrystals of 2-amino-4-nitrobenzoic acid with other molecules show how hydrogen bonding can affect the overall architecture of the compounds .

Scientific Research Applications

Thermodynamic Properties

3-Amino-4-iodobenzoic acid, along with its isomers, has been studied for its thermodynamic properties. Research conducted by Tan and Sabbah (1994) focused on the enthalpies of sublimation, fusion, and the triple point temperatures of these compounds. Such studies are crucial in understanding the physical and chemical behavior of these substances under different conditions (Tan & Sabbah, 1994).

Synthesis of Organic Compounds

The compound has been employed in the synthesis of various organic chemicals. For instance, Rasheed et al. (2014) used it in the synthesis of carbazole alkaloids through Cu-catalyzed cross-coupling with boronic acids. This demonstrates its role as a key reagent in complex organic synthesis processes (Rasheed et al., 2014).

Biodegradation Studies

Research on the biodegradation of iodobenzoic acids, including 3-iodobenzoic acid, was undertaken by Santos, New, and Kingswood (1999). They explored the biotransformation and mineralization of these compounds, providing insights into the environmental impact and decomposition pathways of iodobenzoic acids (Santos, New, & Kingswood, 1999).

Development of Pharmaceutical Agents

Skibiński et al. (2018) investigated derivatives of iodobenzoic acid as multifunctional acetylcholinesterase inhibitors. Their study highlights the potential of these compounds in developing treatments for diseases like Alzheimer's (Skibiński et al., 2018).

Analytical Chemistry Applications

Jensen et al. (2004) applied advanced techniques like ICP-MS and HPLC-ICP-MS to investigate the disposition and metabolic fate of iodobenzoic acids. Such studies are vital for understanding the pharmacokinetics and metabolism of these compounds (Jensen et al., 2004).

Agricultural Research

Halka, Smoleń, and Ledwożyw-Smoleń (2020) studied the effect of iodobenzoates, including 3-iodobenzoic acid, on the growth and antioxidative potential of tomato seedlings. This kind of research is essential for enhancing crop growth and resilience (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Safety And Hazards

3-Amino-4-iodobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-amino-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHDNXRHJMQUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473232
Record name 3-AMINO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-iodobenzoic acid

CAS RN

51411-81-5
Record name 3-AMINO-4-IODOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
VV Veselovsky, VI Isaeva, LM Kustov… - Crystal Growth & …, 2022 - ACS Publications
… (13,23) In this way, iodarene 5 was prepared from 3-amino-4-iodobenzoic acid methyl ester 3 and N-Boc-l-proline 4 by N-acylation using a “one-pot” procedure with the formation of the …
Number of citations: 1 pubs.acs.org
DA Horton, GT Bourne, ML Smythe - Chemical reviews, 2003 - ACS Publications
The exploration of privileged structures in drug discovery is a rapidly emerging theme in medicinal chemistry. These structures represent a class of molecules capable of binding to …
Number of citations: 463 pubs.acs.org
JM Holthoff, R Weiss, SV Rosokha… - Chemistry–A European …, 2021 - Wiley Online Library
… Calculated [a] binding energies [kJ⋅mol −1 ] for the 3-amino-4-iodobenzoic acid-glycerine system (see grey boxed molecules in Figure 4) in different charge states in the gas phase or …
F Meng, P Mi, Z Yu, W Wei, L Gao, J Ren, Z Li… - Journal of Molecular …, 2022 - Elsevier
… Briefly, 3-amino-4-iodobenzoic acid(1e) (25 g, 95.05 mmol) was added to 200 mL con. HCl and cooled to −5 C. And then, an aqueous solution of NaNO 2 (7.21 g, 104.56 mmol) in 15 …
Number of citations: 4 www.sciencedirect.com
ER Felder, AL Marzinzik - Combinatorial Chemistry: From …, 2006 - Wiley Online Library
… An application of two Pd-catalyzed reactions for the synthesis of trisubstituted indoles from 3-amino-4-iodobenzoic acid attached to a modified Wang resin 117 will be discussed in detail …
Number of citations: 4 onlinelibrary.wiley.com
F Roschangar, J Liu, E Estanove, M Dufour… - Tetrahedron …, 2008 - Elsevier
… All reactions were carried out on 1.5–3.0 mmol scale using 1.0 equiv 3-amino-4-iodobenzoic acid methyl ester 1a, 1.5 equiv alkyne, 0.05 equiv Pd(OAc) 2 , 0.075 equiv dppf, and 5.0 …
Number of citations: 37 www.sciencedirect.com
DM Ketcha - Progress in Heterocyclic Chemistry, 1998 - Elsevier
… In one interesting variant of this process, Ellingboe initially attached 3-amino-4-iodobenzoic acid to a modified Wang resin to afford the supported ester 75 <97TL7963>. Coupling of the …
Number of citations: 2 www.sciencedirect.com
LP Sun - 2004 - search.proquest.com
Diversity-oriented synthesis is a novel subject emerging from genomics and proteomics research in recent years, which aims to synthesize small molecules with structural complexity …
Number of citations: 3 search.proquest.com
K Turner - 2012 - ACS Publications
… There are also examples describing the reaction of 76 with 3-amino-4-iodobenzoic acid in place of 79b, and this produces the corresponding 7-quinoline derivatives. …
Number of citations: 0 pubs.acs.org
F Alonso, IP Beletskaya, M Yus - Chemical Reviews, 2004 - ACS Publications
… 3-Amino-4-iodobenzoic acid was attached to a modified Wang resin and subjected to Sonogashira coupling with a wide range of terminal alkynes (the first component), followed by …
Number of citations: 771 pubs.acs.org

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